molecular formula C19H11NO4 B428035 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid CAS No. 135980-47-1

4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid

Cat. No. B428035
CAS RN: 135980-47-1
M. Wt: 317.3g/mol
InChI Key: ONCKFUWLVNQAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid” is a unique chemical with a complex structure. It is part of a collection of rare and unique chemicals provided for early discovery researchers . The compound has a related compound, ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate, with a molecular formula of C18H17NO4 .


Synthesis Analysis

The synthesis of a related compound, ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, was achieved by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate .


Molecular Structure Analysis

The molecular structure of the related compound, ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate, has been analyzed. The dihedral angle between the essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring is 75.08° . The molecular weight is 311.3 g/mol .


Physical And Chemical Properties Analysis

The related compound, ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate, has a molecular weight of 311.3 g/mol. It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity. It has no hydrogen bond donors and four hydrogen bond acceptors. The compound has six rotatable bonds .

Scientific Research Applications

  • Nanoaggregate Formation and Emission Enhancement

    A study found that derivatives of this compound form nanoaggregates in aqueous-DMF solutions, exhibiting aggregation-enhanced emission. These nanoaggregates were characterized using scanning electron and atomic force microscopy, and their photophysical properties were correlated with the nature of benzoic acid derivatives (Srivastava, Singh, & Mishra, 2016).

  • Organotin Carboxylates Synthesis and Characterization

    Another study involved the synthesis of organotin carboxylates based on amide carboxylic acids, including derivatives of the compound . These compounds were characterized by elemental analysis, IR, NMR spectroscopy, and X-ray crystallography, revealing various molecular structures and supramolecular organizations (Xiao et al., 2013).

  • Molecular Probe for ZnO Nanoparticles

    A fluorescent derivative of this compound was identified as a sensitive molecular probe for ZnO nanoparticles. The study detailed the one- and two-photon absorption properties of this fluorophore, noting significant changes in fluorescence patterns upon interaction with ZnO surfaces (Bekere et al., 2013).

  • Fluorophores for Oligodeoxyribonucleotides

    Research has been conducted on novel fluorophores based on this compound for labeling oligodeoxyribonucleotides. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled counterparts, suggesting potential applications in molecular biology and genetics (Singh & Singh, 2007).

  • Thermal Stability of Triphenyltin Carboxylates

    The thermal stabilities of triphenyltin carboxylate complexes derived from naphthalimide derivatives of the compound were investigated. These studies included characterizing their structures in both solution and solid-state using spectroscopy and X-ray crystallography (Liu et al., 2011).

  • Bioactivity of Amide Derivatives

    A study synthesized novel N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives from 1,8-naphthalic anhydride. These compounds demonstrated significant plant growth regulating activity and fungicidal activity, highlighting their potential in agricultural applications (Ju et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4/c21-17-14-5-1-3-11-4-2-6-15(16(11)14)18(22)20(17)13-9-7-12(8-10-13)19(23)24/h1-10H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCKFUWLVNQAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid

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